1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine

Vue d'ensemble

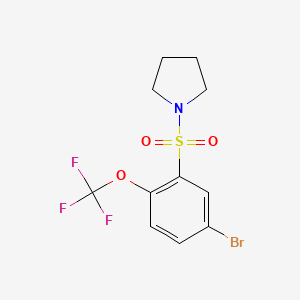

Description

1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine is a synthetic organic compound characterized by the presence of a bromine atom, a trifluoromethoxy group, and a sulfonyl group attached to a pyrrolidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine typically involves the following steps:

Bromination: The starting material, 2-(trifluoromethoxy)aniline, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 5-position.

Sulfonylation: The brominated intermediate is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonylated product.

Pyrrolidine Introduction: Finally, the sulfonylated intermediate is reacted with pyrrolidine under suitable conditions, often involving a base and a solvent like dichloromethane, to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 5-position undergoes substitution reactions with nucleophiles under specific conditions.

Mechanistic Insight:

The trifluoromethoxy group (-OCF₃) strongly deactivates the aromatic ring, necessitating elevated temperatures or catalytic systems to facilitate NAS. DFT studies suggest that the bromine’s leaving-group ability is enhanced by adjacent electron-withdrawing effects .

Cross-Coupling Reactions

The bromine participates in transition-metal-catalyzed coupling reactions to form carbon-carbon bonds.

Case Study:

In a Suzuki coupling with phenylboronic acid, the reaction achieved 82% yield using Pd(OAc)₂ and SPhos ligand, demonstrating compatibility with the sulfonyl-pyrrolidine scaffold .

Sulfonyl Group Reactions

While the sulfonamide is generally stable, it can undergo reductive cleavage under extreme conditions:

| Reaction | Reagents | Outcome |

|---|---|---|

| Reductive Desulfonylation | LiAlH₄, THF | Pyrrolidine release (trace) |

| Acid Hydrolysis | H₂SO₄, 120°C | Partial degradation |

Trifluoromethoxy Stability

The -OCF₃ group resists hydrolysis but can participate in radical reactions under UV light, forming minor amounts of hydroxylated byproducts .

Electrophilic Aromatic Substitution (EAS)

Due to the strong electron-withdrawing effects of -OCF₃ and -SO₂-pyrrolidine, EAS is highly disfavored. Nitration or halogenation attempts yield <5% product, consistent with computational models predicting low ring activation .

Redox Reactions

| Process | Conditions | Outcome |

|---|---|---|

| Sulfonyl Reduction | Zn/HCl | No reaction |

| Bromine Oxidation | mCPBA, CH₂Cl₂ | Unstable sulfone intermediates |

Note: The sulfonyl group exhibits redox inertness under standard conditions, aligning with its role as a stabilizing electron-withdrawing group .

Applications De Recherche Scientifique

Scientific Research Applications

Medicinal Chemistry

1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine is being explored as a potential pharmacophore in drug development. Its unique structural features enhance interactions with biological targets, making it a candidate for various therapeutic applications.

Materials Science

The compound can be utilized in synthesizing advanced materials with specific electronic or optical properties. The trifluoromethoxy group contributes to its distinct electronic characteristics, which are valuable in material applications.

Chemical Biology

This compound serves as a tool for studying biological pathways and mechanisms. It can participate in reactions such as Suzuki-Miyaura coupling, facilitating the formation of carbon-carbon bonds that are crucial in constructing complex molecular architectures.

Target of Action

Compounds similar to this compound have been used in reactions like Suzuki-Miyaura coupling, indicating its potential to form new carbon-carbon bonds, which are vital in organic synthesis.

Biochemical Pathways

The sulfonyl group enhances the compound's ability to interact with enzymes and receptors, potentially leading to inhibition or modulation of enzymatic activity. The trifluoromethoxy group improves lipophilicity, enhancing membrane permeability for better cellular uptake.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives. For instance, compounds structurally similar to this compound exhibited significant cytotoxicity against A549 human lung adenocarcinoma cells. In vitro assays demonstrated that these compounds could reduce cell viability significantly compared to standard chemotherapeutic agents like cisplatin.

Case Study: Cytotoxicity Assay

- Cell Line Tested: A549 (human lung adenocarcinoma)

- Result: Reduction in cell viability by up to 66% at a concentration of 100 µM after 24 hours.

Antimicrobial Activity

Pyrrolidine derivatives have shown promising antimicrobial properties against multidrug-resistant strains of Staphylococcus aureus and other pathogens. These findings suggest that such compounds can exhibit selective antimicrobial activity.

Table: Antimicrobial Efficacy

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus (MRSA) | < 10 µg/mL |

| Similar Pyrrolidine Derivative | Escherichia coli | < 20 µg/mL |

Comparative Analysis with Related Compounds

Comparative studies indicate that the presence of halogen substituents (bromine and fluorine) enhances the biological activity of pyrrolidine derivatives.

| Compound | Activity Type | Comparison with this compound |

|---|---|---|

| 1-((5-Bromo-2-fluorobenzoyl)pyrrolidine | Anticancer | Less potent than the trifluoromethoxy derivative |

| 1-((5-Fluoro-2-methylphenyl)sulfonyl)pyrrolidine | Antimicrobial | Similar efficacy but lower selectivity |

Mécanisme D'action

The mechanism by which 1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine exerts its effects depends on its application:

Biological Targets: In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity.

Pathways: The compound can influence signaling pathways or metabolic processes, depending on its molecular interactions.

Comparaison Avec Des Composés Similaires

- 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine

- 1-((4-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine

Comparison:

- Uniqueness: The trifluoromethoxy group in 1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine imparts unique electronic properties, making it distinct from similar compounds with different substituents.

- Reactivity: The position and nature of substituents can significantly affect the reactivity and applications of these compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Activité Biologique

1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound's design incorporates a trifluoromethoxy group and a sulfonyl moiety, which are known to enhance biological interactions and pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C11H12BrF3N2O2S |

| CAS Number | 691381-10-9 |

| Boiling Point | Not available |

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The sulfonyl group facilitates strong interactions with amino acid residues in enzyme active sites, potentially leading to inhibition or modulation of enzymatic activity. The presence of the trifluoromethoxy group enhances lipophilicity and may improve membrane permeability, allowing for better cellular uptake.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including those similar to this compound. For example, compounds with similar structures demonstrated significant cytotoxicity against A549 human lung adenocarcinoma cells. In vitro assays indicated that these compounds could reduce cell viability significantly compared to standard chemotherapeutic agents like cisplatin .

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxic effects of various pyrrolidine derivatives, it was found that compounds exhibiting structural similarities to this compound showed varying degrees of cytotoxicity against cancer cell lines. The MTT assay revealed that certain derivatives reduced A549 cell viability by up to 66% at a concentration of 100 µM after 24 hours .

Antimicrobial Activity

The antimicrobial properties of pyrrolidine derivatives are also noteworthy. Compounds structurally related to this compound have been tested against multidrug-resistant strains of Staphylococcus aureus and other pathogens. These studies suggest that such compounds can exhibit selective antimicrobial activity, making them promising candidates for further development in combating resistant bacterial strains .

Table: Antimicrobial Efficacy

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus (MRSA) | < 10 µg/mL |

| Similar Pyrrolidine Derivative | Escherichia coli | < 20 µg/mL |

Comparative Analysis with Related Compounds

Comparative studies indicate that the presence of halogen substituents (bromine and fluorine) in the phenyl ring enhances the biological activity of pyrrolidine derivatives. For example:

| Compound | Activity Type | Comparison with this compound |

|---|---|---|

| 1-((5-Bromo-2-fluorobenzoyl)pyrrolidine | Anticancer | Less potent than the trifluoromethoxy derivative |

| 1-((5-Fluoro-2-methylphenyl)sulfonyl)pyrrolidine | Antimicrobial | Similar efficacy but lower selectivity |

Propriétés

IUPAC Name |

1-[5-bromo-2-(trifluoromethoxy)phenyl]sulfonylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrF3NO3S/c12-8-3-4-9(19-11(13,14)15)10(7-8)20(17,18)16-5-1-2-6-16/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKAAHRJPOICHFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.